molecular formula C17H23F3N2O4 B489848 1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea CAS No. 692746-76-2

1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea

Cat. No.: B489848
CAS No.: 692746-76-2
M. Wt: 376.4g/mol
InChI Key: KUIOQRHWZZRCPG-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea is a useful research compound. Its molecular formula is C17H23F3N2O4 and its molecular weight is 376.4g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(tert-butyl)-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(3-methoxypropyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C15H18F3N3O3
  • Molecular Weight : 345.32 g/mol
  • Structural Features :
    • A benzo[d][1,3]dioxole ring system
    • A trifluoromethyl group
    • A tert-butyl substituent
    • A urea functional group

Antimicrobial Activity

Recent studies have indicated that compounds featuring benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and membrane permeability, contributing to the antimicrobial efficacy.

Anticancer Properties

Research into related compounds suggests a promising anticancer profile. For example, trifluoromethylated derivatives have been associated with improved antitumor activity due to their ability to inhibit topoisomerase I, an enzyme critical for DNA replication in cancer cells . The specific compound under review may similarly exhibit such effects, warranting further investigation.

Anti-inflammatory Effects

Compounds with similar structural motifs have also been reported to possess anti-inflammatory properties. The incorporation of the methoxypropyl group may enhance these effects by modulating inflammatory pathways . This could be particularly relevant in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate inflammation and cell survival.
  • Membrane Interaction : The lipophilic nature imparted by the tert-butyl and trifluoromethyl groups may facilitate interaction with cellular membranes, enhancing permeability and bioavailability.

Study 1: Antimicrobial Screening

A study conducted on derivatives similar to the target compound revealed that certain benzo[d][1,3]dioxole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of S. aureus . This suggests that our compound may also possess comparable antimicrobial potency.

Study 2: Anticancer Evaluation

Another investigation focused on trifluoromethylated compounds demonstrated significant in vitro antitumor activity across various cancer cell lines. Compounds showed IC50 values lower than established chemotherapeutics like topotecan . This indicates a potential for our compound in cancer therapy.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerTopoisomerase I inhibition
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

1-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(3-methoxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4/c1-15(2,3)11-6-7-12-13(10-11)26-17(25-12,16(18,19)20)22-14(23)21-8-5-9-24-4/h6-7,10H,5,8-9H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIOQRHWZZRCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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